![molecular formula C23H28ClN5O2S B2578702 3-{3-[4-(2-chlorophényl)pipérazin-1-yl]-3-oxopropyl}-2-(diéthylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112439-51-6](/img/structure/B2578702.png)

3-{3-[4-(2-chlorophényl)pipérazin-1-yl]-3-oxopropyl}-2-(diéthylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

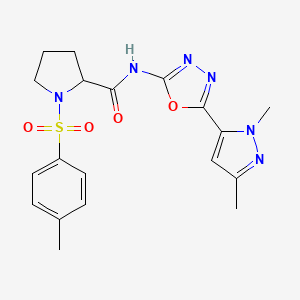

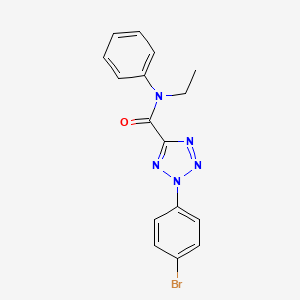

3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H28ClN5O2S and its molecular weight is 474.02. The purity is usually 95%.

BenchChem offers high-quality 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Effets antidépresseurs et anxiolytiques

La trazodone et ses dérivés, y compris le composé que vous avez mentionné, sont principalement connus pour leurs effets antidépresseurs. Ils agissent en modulant les niveaux de sérotonine dans le cerveau, ce qui peut aider à soulager les symptômes de la dépression et de l'anxiété. Des recherches ont montré que ces composés peuvent être efficaces dans le traitement des troubles dépressifs majeurs, avec un profil d'effets secondaires favorable par rapport à d'autres antidépresseurs .

Traitement de l'insomnie

En raison de ses propriétés sédatives, la trazodone est souvent prescrite en dehors de l'AMM pour le traitement de l'insomnie. Des études suggèrent que les dérivés de la trazodone peuvent également être bénéfiques pour améliorer la qualité du sommeil, en particulier chez les patients présentant des symptômes dépressifs, en améliorant la neurotransmission de la sérotonine et en normalisant par la suite les cycles du sommeil .

Modulation des récepteurs de la sérotonine

Le composé s'est avéré interagir avec divers récepteurs de la sérotonine, qui sont essentiels à la régulation de l'humeur, de la cognition et de la douleur. Cette interaction est à la base de ses propriétés antidépressives et anxiolytiques. Il est également étudié pour des applications potentielles dans le traitement d'autres affections liées à une dysrégulation de la sérotonine .

Activité antimicrobienne

Certains dérivés de la trazodone ont démontré une activité antimicrobienne. Bien que le composé spécifique que vous avez mentionné n'ait pas été mis en avant pour cette propriété, il est plausible qu'il puisse faire l'objet de recherches pour des applications antibactériennes ou antifongiques potentielles, compte tenu de l'activité des composés apparentés .

Potentiel anticancéreux

Des recherches sont en cours sur les propriétés anticancéreuses des dérivés de la trazodone. Ces composés peuvent présenter des effets cytotoxiques contre certaines lignées de cellules cancéreuses, suggérant un rôle potentiel dans la thérapie contre le cancer. Les mécanismes exacts et l'efficacité sont encore à l'étude .

Effets neuroprotecteurs

La trazodone et ses dérivés sont explorés pour leurs effets neuroprotecteurs. Ils peuvent offrir une protection contre les maladies neurodégénératives en prévenant la mort cellulaire et en favorisant la survie neuronale. Cette application est particulièrement prometteuse dans le contexte de maladies comme la maladie d'Alzheimer et la maladie de Parkinson .

Mécanisme D'action

Target of Action

The primary targets of the compound 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play a crucial role in neurotransmission in the central nervous system.

Mode of Action

The compound 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one interacts with its targets by binding to these receptors. This binding can alter the normal functioning of the receptors, leading to changes in the neurotransmission process .

Biochemical Pathways

The compound 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one affects the serotonin and adrenergic signaling pathways. By interacting with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor, it can influence the downstream effects of these pathways .

Result of Action

The molecular and cellular effects of the compound’s action are complex and involve changes in neurotransmission due to its interaction with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These changes can potentially influence various physiological processes controlled by these neurotransmitters.

Analyse Biochimique

Biochemical Properties

3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one: plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the 5-hydroxytryptamine receptor 2A (5-HT2A), a G protein-coupled receptor involved in neurotransmission . The compound exhibits high affinity for this receptor, influencing its activity and downstream signaling pathways. Additionally, it interacts with the alpha-1A adrenergic receptor , another G protein-coupled receptor, affecting various physiological processes . These interactions are primarily mediated through binding to the receptor sites, leading to modulation of receptor activity.

Cellular Effects

The effects of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the 5-hydroxytryptamine receptor 2A can alter intracellular calcium levels, impacting various cellular functions such as neurotransmitter release and gene transcription . Furthermore, the compound’s effect on the alpha-1A adrenergic receptor can lead to changes in vascular tone and cardiac function, highlighting its potential impact on cardiovascular physiology .

Molecular Mechanism

At the molecular level, 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the 5-hydroxytryptamine receptor 2A and alpha-1A adrenergic receptor , leading to either inhibition or activation of these receptors . This binding is facilitated by the structural compatibility of the compound with the receptor binding sites, resulting in conformational changes that modulate receptor activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one can vary over time. The stability of the compound is a critical factor, as it may undergo degradation under certain conditions, affecting its efficacy and potency. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential changes in receptor sensitivity and gene expression over time . These temporal effects are essential for understanding the compound’s pharmacokinetics and pharmacodynamics in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity and cellular processes. At higher doses, it may cause toxic or adverse effects, such as receptor desensitization or off-target interactions . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one: is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biomolecules . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity, making it essential to study its metabolism in detail.

Transport and Distribution

The transport and distribution of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization . Additionally, binding to plasma proteins can influence its distribution and half-life in the body, impacting its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one is critical for its activity and function. The compound may localize to specific cellular compartments, such as the plasma membrane, cytoplasm, or nucleus, depending on its interactions with targeting signals or post-translational modifications . This localization can influence its ability to modulate receptor activity, gene expression, and other cellular processes, highlighting the importance of understanding its subcellular distribution.

Propriétés

IUPAC Name |

3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(diethylamino)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN5O2S/c1-3-26(4-2)23-25-18-10-16-32-21(18)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)19-8-6-5-7-17(19)24/h5-8,10,16H,3-4,9,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULJJWXLZSJCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2578623.png)

![2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2578628.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2578630.png)

![3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2578631.png)

![2-Chloro-1-[7-(4-propan-2-yloxybenzoyl)-2,7-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B2578633.png)